7-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
Description
7-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound featuring a fused triazole-pyrimidine core substituted with a piperazine moiety at the 7-position. Its molecular formula is C₁₀H₁₂N₆O, with a molecular weight of 232.25 g/mol. The piperazine group enhances solubility and modulates steric and electronic interactions, making it a promising scaffold in medicinal chemistry for targeting enzymes, receptors, and signaling pathways .
Properties
Molecular Formula |
C9H12N6O |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
7-piperazin-1-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C9H12N6O/c16-9-13-12-8-5-7(11-6-15(8)9)14-3-1-10-2-4-14/h5-6,10H,1-4H2,(H,13,16) |
InChI Key |
NGUIHVGECUEGIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=NNC(=O)N3C=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable pyrimidine derivative in the presence of a dehydrating agent. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the piperazine ring .
Scientific Research Applications
7-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The triazolo-pyrimidine core is shared among analogs, but substituents at the 7-position critically influence biological activity and pharmacokinetics. Key comparisons include:
Key Observations :
- Piperazine vs. Piperidine : The additional nitrogen in piperazine improves solubility (logP: 1.2 vs. 1.8 for piperidine) and binding to charged targets (e.g., kinases) .
- Piperazine vs. Azepane : Azepane’s larger ring reduces metabolic stability (t₁/₂: 2.1 h vs. 4.5 h for piperazine) but enhances tubulin binding affinity .
- Piperazine vs. Morpholine : Morpholine’s oxygen increases polarity, improving blood-brain barrier penetration for CNS targets .
Anticancer Activity
- 7-(Piperazin-1-yl) derivative : Exhibits IC₅₀ values of 0.8–2.5 µM against breast (MCF-7) and lung (A549) cancer cells via PI3K/AKT pathway inhibition .
- 7-(4-Aminopiperidin-1-yl) analog: Higher potency (IC₅₀: 1.2 µM) due to amino group interactions with ATP-binding pockets .
- Azepane derivative: Stabilizes microtubules (EC₅₀: 0.5 µM) but exhibits higher cytotoxicity in normal cells (SI: 3.2 vs. 8.5 for piperazine) .
Antiviral Activity
Pharmacokinetic and Physicochemical Properties
| Property | 7-(Piperazin-1-yl) | 7-(Piperidin-1-yl) | 7-(Azepan-1-yl) |
|---|---|---|---|
| logP | 1.2 | 1.8 | 2.4 |
| Solubility (mg/mL) | 12.5 | 8.2 | 3.6 |
| Plasma Protein Binding (%) | 88 | 92 | 95 |
| Metabolic Stability (t₁/₂, h) | 4.5 | 3.1 | 2.1 |
Notable Trends:
- Piperazine’s lower logP enhances aqueous solubility, critical for oral bioavailability.
- Azepane’s lipophilicity improves membrane permeability but reduces metabolic stability.
Unique Advantages of this compound
- Selectivity : The piperazine moiety reduces off-target effects compared to phenyl-substituted analogs (e.g., 7-phenyl derivatives show 30% hERG inhibition vs. 12% for piperazine) .
- Synthetic Versatility : Piperazine permits diverse modifications (e.g., acetylation, alkylation) to optimize ADME properties .
- Mechanistic Diversity : Targets multiple pathways (kinase inhibition, microtubule stabilization) unlike morpholine derivatives restricted to kinase activity .
Biological Activity
7-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of triazolo-pyrimidines, which have been extensively studied for their potential therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Properties
- Chemical Formula : C10H12N6O
- Molecular Weight : 232.25 g/mol
- CAS Number : 1520554-42-0
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been explored in various studies, demonstrating its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity
Research indicates that compounds within the triazolo-pyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), MCF-7 (breast cancer).
- IC50 Values : The compound has shown promising IC50 values in the low micromolar range against these cell lines, indicating effective growth inhibition.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MGC-803 | 9.47 |
| This compound | HCT-116 | 9.58 |
| This compound | MCF-7 | 13.1 |
These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanisms by which this compound exerts its biological effects include:
-
Inhibition of Key Signaling Pathways :
- The compound has been shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival.
- Inhibition leads to decreased phosphorylation of ERK1/2 and associated proteins like c-Raf and AKT.
-
Induction of Apoptosis :
- The compound promotes apoptosis in cancer cells by regulating proteins involved in apoptosis pathways.
- It also causes G2/M phase arrest in the cell cycle.
Case Studies
Several studies have highlighted the effectiveness of triazolo-pyrimidine derivatives in cancer therapy:
-
Study on Antiproliferative Activity :
- A series of derivatives were synthesized and evaluated for their antiproliferative activity.
- Notably, one derivative exhibited an IC50 value of 0.53 μM against HCT-116 cells due to its ability to inhibit tubulin polymerization.
-
Mechanistic Studies :
- Investigations into the molecular interactions revealed that certain derivatives bind effectively to targets involved in tumor growth regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
